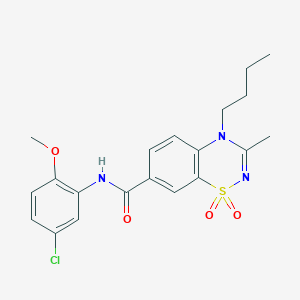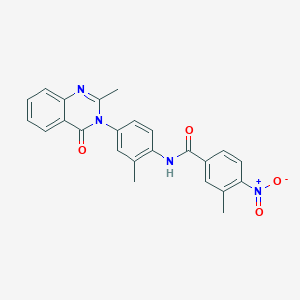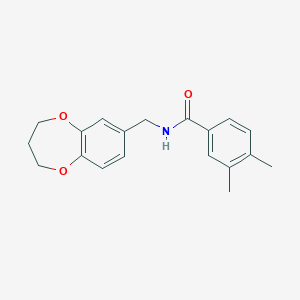![molecular formula C23H28ClN3O5S2 B11247815 {1-[(3-Chlorobenzyl)sulfonyl]piperidin-3-yl}[4-(phenylsulfonyl)piperazin-1-yl]methanone](/img/structure/B11247815.png)
{1-[(3-Chlorobenzyl)sulfonyl]piperidin-3-yl}[4-(phenylsulfonyl)piperazin-1-yl]methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(BENZENESULFONYL)-4-{1-[(3-CHLOROPHENYL)METHANESULFONYL]PIPERIDINE-3-CARBONYL}PIPERAZINE is a complex organic compound that belongs to the class of piperazines. This compound is characterized by the presence of benzenesulfonyl and chlorophenylmethanesulfonyl groups attached to a piperidine ring, which is further connected to a piperazine ring. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(BENZENESULFONYL)-4-{1-[(3-CHLOROPHENYL)METHANESULFONYL]PIPERIDINE-3-CARBONYL}PIPERAZINE typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of benzenesulfonyl chloride with piperazine to form 1-(benzenesulfonyl)piperazine. This intermediate is then reacted with 1-[(3-chlorophenyl)methanesulfonyl]piperidine-3-carboxylic acid under appropriate conditions to yield the final product. The reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(BENZENESULFONYL)-4-{1-[(3-CHLOROPHENYL)METHANESULFONYL]PIPERIDINE-3-CARBONYL}PIPERAZINE can undergo various chemical reactions, including:
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert sulfonyl groups to thiols.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl or chlorophenyl groups, leading to the formation of new derivatives.
Common Reagents and Conditions:
Oxidizing Agents: Iodosobenzene, 1-hydroxy-1,2-benziodoxol-3-(1H)-one.
Reducing Agents: Lithium aluminum hydride.
Solvents: Organic solvents such as dichloromethane, tetrahydrofuran.
Catalysts: Transition metal catalysts like palladium or platinum.
Major Products Formed: The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-(BENZENESULFONYL)-4-{1-[(3-CHLOROPHENYL)METHANESULFONYL]PIPERIDINE-3-CARBONYL}PIPERAZINE has a wide range of scientific research applications, including:
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 1-(BENZENESULFONYL)-4-{1-[(3-CHLOROPHENYL)METHANESULFONYL]PIPERIDINE-3-CARBONYL}PIPERAZINE involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular processes. For example, it may interact with GABA receptors, influencing neurotransmission and exhibiting potential anthelmintic effects .
Comparaison Avec Des Composés Similaires
1-(4-CHLORO-BENZENESULFONYL)-4-(3-CHLORO-PHENYL)-PIPERAZINE: Similar structure but with different substituents, leading to variations in chemical and biological properties.
1-(3-Chlorophenyl)piperazine: A simpler compound with fewer functional groups, used in different research applications.
Uniqueness: 1-(BENZENESULFONYL)-4-{1-[(3-CHLOROPHENYL)METHANESULFONYL]PIPERIDINE-3-CARBONYL}PIPERAZINE is unique due to its complex structure, which allows for diverse chemical reactivity and potential biological activities. Its combination of benzenesulfonyl and chlorophenylmethanesulfonyl groups provides distinct properties that differentiate it from other similar compounds.
Propriétés
Formule moléculaire |
C23H28ClN3O5S2 |
|---|---|
Poids moléculaire |
526.1 g/mol |
Nom IUPAC |
[4-(benzenesulfonyl)piperazin-1-yl]-[1-[(3-chlorophenyl)methylsulfonyl]piperidin-3-yl]methanone |
InChI |
InChI=1S/C23H28ClN3O5S2/c24-21-8-4-6-19(16-21)18-33(29,30)27-11-5-7-20(17-27)23(28)25-12-14-26(15-13-25)34(31,32)22-9-2-1-3-10-22/h1-4,6,8-10,16,20H,5,7,11-15,17-18H2 |
Clé InChI |
ZUBYIDYVRWJASI-UHFFFAOYSA-N |
SMILES canonique |
C1CC(CN(C1)S(=O)(=O)CC2=CC(=CC=C2)Cl)C(=O)N3CCN(CC3)S(=O)(=O)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![methyl 3-{[(6-ethyl-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-9-yl)carbonyl]amino}benzoate](/img/structure/B11247737.png)
![N-(3-chloro-4-methylphenyl)-6,7-dimethyl-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide](/img/structure/B11247741.png)
![N-[2-(butan-2-ylcarbamoyl)phenyl]-7-chloro-5-(methylsulfonyl)-2,3,4,5-tetrahydro-1,5-benzoxazepine-2-carboxamide](/img/structure/B11247749.png)

![N-(4-{[4-Methyl-6-(pyrrolidin-1-YL)pyrimidin-2-YL]amino}phenyl)-4-phenylbutanamide](/img/structure/B11247770.png)

![2-(3-methylphenoxy)-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]acetamide](/img/structure/B11247778.png)
![2-[(6-tert-butyl-7-oxo-7,8-dihydro[1,2,4]triazolo[4,3-b][1,2,4]triazin-3-yl)sulfanyl]-N-(2-methylphenyl)acetamide](/img/structure/B11247780.png)
![N-[4-(propan-2-yl)phenyl]-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide](/img/structure/B11247789.png)
![2-(5,7-dimethyl-2,4-dioxo-1-phenyl-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl)-N-(3-methylbutyl)acetamide](/img/structure/B11247793.png)
![N-(4-methylphenyl)-2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetamide](/img/structure/B11247794.png)
![7-[4-(Benzyloxy)phenyl]-4,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B11247799.png)
![4-chloro-N-{2-[1-(3-methylphenyl)-1H-tetrazol-5-yl]butan-2-yl}aniline](/img/structure/B11247802.png)

